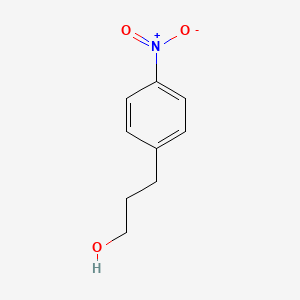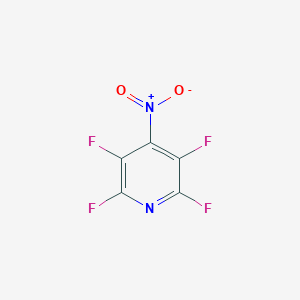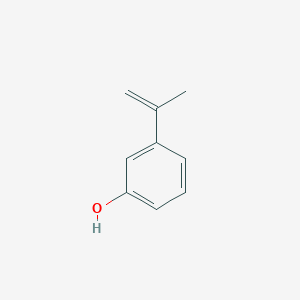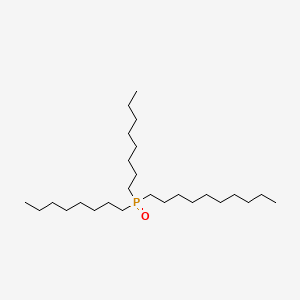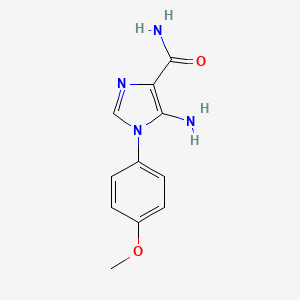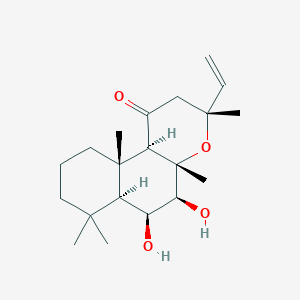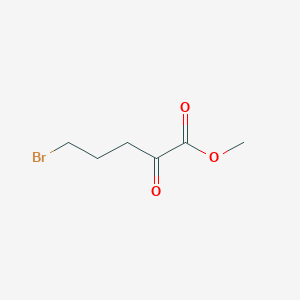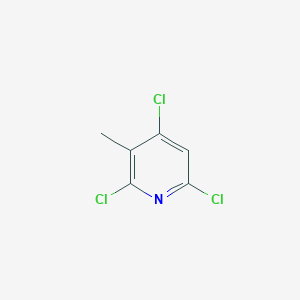
1-Chloroisoquinolin-3-amine
Vue d'ensemble
Description
1-Chloroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the use of tetrakis (triphenylphosphine) palladium (0), potassium carbonate, 1,4-dioxane, water, and toluene. The mixture is refluxed for 12 hours. After cooling to room temperature, the product is extracted with ethyl acetate and separated by column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI Key for this compound is IUXVAIRMPDVFDK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.62 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a range of novel compounds using 1-Chloroisoquinolin-3-amine. For example, a study has shown the synthesis of novel 3-hydroxyquinolin-4(1H)-ones with cytotoxic activity against various cancer cell lines. These compounds were designed based on structure-activity relationship studies of similar cytotoxic derivatives, indicating the potential for developing new anticancer agents (Kadrić et al., 2014).
Chemoselective Amination
Chemoselective amination processes have been explored, where this compound serves as a substrate. For instance, selective amination of 4-chloroquinazolines with cyclic secondary amino groups of 3-amino-1H-pyrazoles under specific conditions illustrates the versatility of this compound in facilitating chemoselective transformations (Shen et al., 2010).
Antiviral and Immunomodulatory Effects
Although primarily associated with chloroquine, the structure-activity relationships (SAR) around quinoline derivatives highlight the broader potential of compounds like this compound in antiviral and immunomodulatory applications. A study on chloroquine points to its direct antiviral effects and immunomodulatory properties, suggesting that structural analogs could be explored for similar uses (Savarino et al., 2003).
Developing Anticancer Compounds
Further research into 1-amino-3-hetarylisoquinolines, synthesized from 1-chloro-3-hetarylisoquinolines, indicates these compounds as promising anticancer agents. The method leverages recyclization of 3-hetarylisocoumarins, showcasing the compound's utility in generating potentially therapeutic agents (Konovalenko et al., 2020).
Fluorescence Properties and Chemical Analysis
The fluorescence properties of derivatives of this compound have also been a subject of study, providing insights into the chemical behavior and potential applications of these compounds in biochemical assays and imaging techniques (Falck et al., 1962).
Safety and Hazards
The compound is classified as dangerous with the signal word ‘Warning’. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
It is known that isoquinoline compounds often interact with various enzymes and receptors in the body, playing a significant role in numerous biological processes .
Mode of Action
Isoquinoline compounds, in general, are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to alterations in the normal functioning of cells, potentially influencing various biological pathways.
Result of Action
Isoquinoline compounds are known to have diverse chemical properties and play a crucial role in numerous biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloroisoquinolin-3-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
1-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVAIRMPDVFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485331 | |
| Record name | 3-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7574-64-3 | |
| Record name | 3-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


